
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- is a compound belonging to the nitrosourea family, known for its significant antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them effective in treating brain tumors and other solid tumors .
Preparation Methods
The synthesis of Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- typically involves the reaction of 1-(2-chloroethyl)-3-morpholino-1-nitrosourea with appropriate reagents under controlled conditions. One common method involves the use of 2-chloroethanamine and 2-chloroisocyanoethane as starting materials . Industrial production methods often focus on optimizing yield and purity while minimizing hazardous by-products .
Chemical Reactions Analysis
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the nitroso group to an amine group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include piperidine, N-acetyl-L-lysine, and N-acetyl-DL-penicillamine . Major products formed from these reactions include 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane .
Scientific Research Applications
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- involves the release of nitric oxide (NO) and the formation of isocyanates . These reactive species can form DNA adducts, leading to DNA crosslinking and inhibition of DNA replication and transcription . This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- Carmustine (BCNU)
- Lomustine (CCNU)
- Semustine (MeCCNU)
- Fotemustine
- Nimustine
Properties
CAS No. |
72122-60-2 |
|---|---|
Molecular Formula |
C7H13ClN4O3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-morpholin-4-yl-1-nitrosourea |
InChI |
InChI=1S/C7H13ClN4O3/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChI Key |
YJUTUEFBQMQKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


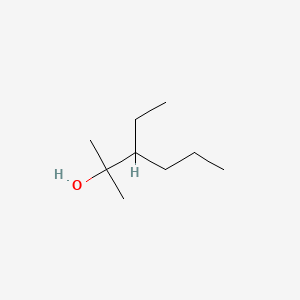
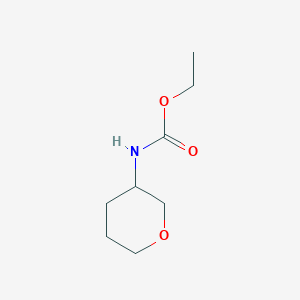
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
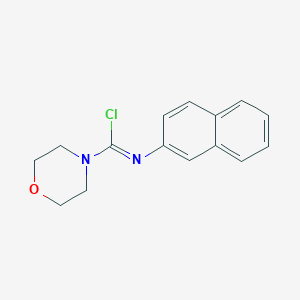
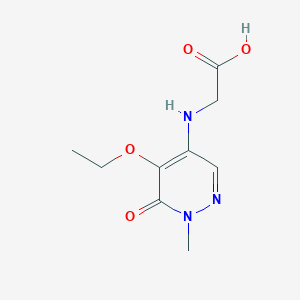

![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)


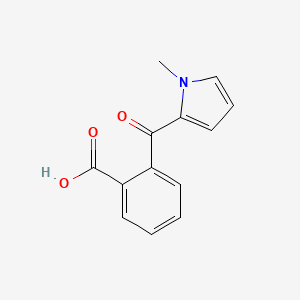
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)
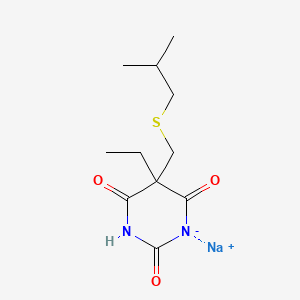

![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
